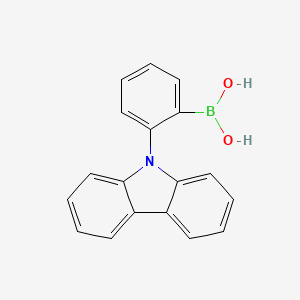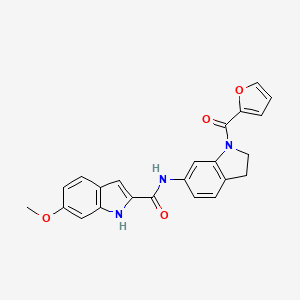![molecular formula C14H12ClN3 B2403209 7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 890616-60-1](/img/structure/B2403209.png)
7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a compound with the molecular formula C14H12ClN3 . It belongs to the class of organic compounds known as phenylpyrazoles .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in the literature . These compounds were chemoselectively synthesized by the condensation of isoflavone and 3-aminopyrazole . The derivatives were obtained via microwave irradiation and conventional heating .
Molecular Structure Analysis
The molecular structure of “7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine” includes a pyrazolo[1,5-a]pyrimidine skeleton, which consists of a pyrazole bound to a pyrimidine group .
Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 183–185 ºC . Its molecular weight is approximately 257.718 Da .
Scientific Research Applications
Synthesis and Chemical Studies
Synthesis of Novel Derivatives
7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine serves as a precursor for various chemical syntheses. For instance, it has been used in the preparation of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines and their derivatives, exploring the reactions with electrophilic reagents and other chemical processes (Atta, 2011).
Crystal Structure Analysis
The crystal structure of certain derivatives, such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, has been analyzed. These studies contribute to understanding the molecular structure and potential applications in areas like anticancer research (Lu Jiu-fu et al., 2015).
Biological and Pharmaceutical Research
Anticancer Activity
Derivatives of 7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine have been explored for their potential anticancer activity. This includes studying the biological activities of synthesized compounds and their effectiveness against specific cancer cell lines (S. Kaping et al., 2020).
Antimicrobial Applications
Some derivatives have shown promise in antimicrobial applications. For instance, research has demonstrated the effectiveness of certain compounds against a range of bacterial species, highlighting their potential in developing new antimicrobial agents (A. A. Al-Turkistani et al., 2011).
Materials and Chemical Engineering
- Corrosion Inhibition: Research has also delved into the use of derivatives of 7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine in corrosion inhibition. These compounds have been evaluated for their efficiency in preventing corrosion in various metals, which is crucial in industrial applications (F. Mahgoub et al., 2010).
Mechanism of Action
Target of Action
The primary targets of 7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine are phytopathogenic fungi . These fungi cause severe yield losses and quality decrease in crop production . The compound interacts with these fungi, inhibiting their growth and proliferation .
Mode of Action
7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine interacts with its targets by inhibiting the growth of phytopathogenic fungi
Biochemical Pathways
The biochemical pathways affected by 7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine are those involved in the growth and proliferation of phytopathogenic fungi . By inhibiting these pathways, the compound prevents the fungi from causing damage to crops .
Result of Action
The result of the action of 7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is the inhibition of the growth of phytopathogenic fungi . This leads to a decrease in crop damage and yield loss caused by these fungi .
Future Directions
properties
IUPAC Name |
7-chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-9-10(2)17-14-12(8-16-18(14)13(9)15)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBGHKZRNHBNBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2403127.png)

![2-{[(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}propanoic acid](/img/structure/B2403130.png)
![[1-(Oxan-4-yl)pyrazol-3-yl]hydrazine;dihydrochloride](/img/structure/B2403131.png)
![ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2403134.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2403135.png)
![N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B2403136.png)
![Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate](/img/structure/B2403137.png)




![2-[(4-Sulfamoylphenyl)amino]acetic acid](/img/structure/B2403147.png)
